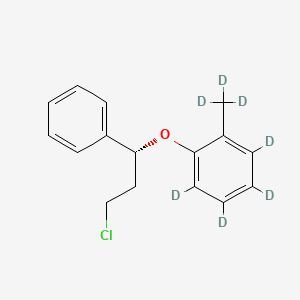

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

Descripción

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterated organic compound with the molecular formula C₁₆H₁₀D₇ClO and a molecular weight of 267.80 g/mol . It is a chiral molecule with a stereospecific (R)-configuration at the carbon bearing the chlorine substituent. The compound features a 2-methylphenoxy-d7 group, indicating seven deuterium atoms replacing hydrogen in the methyl and aromatic positions of the phenoxy moiety. This deuteration enhances its utility in analytical applications, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling aids in tracking metabolic pathways or quantifying impurities in pharmaceutical formulations .

The compound is primarily used as a reference standard or synthetic intermediate in pharmaceutical research, particularly in the development of deuterated analogs of active pharmaceutical ingredients (APIs). For example, it is structurally related to Atomoxetine impurities, a norepinephrine reuptake inhibitor used to treat ADHD .

Propiedades

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-NUZBOFKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Deuteration of the 2-Methylphenoxy Group

Deuterium incorporation at the methyl group of 2-methylphenoxy requires isotopic exchange or synthesis from deuterated precursors. A validated approach involves:

-

Deuterated Methylation : Reacting 2-hydroxyphenyl-d4 with deuterated methyl iodide (CD3I) in the presence of potassium carbonate (K2CO3) in anhydrous acetone. This yields 2-methylphenoxy-d7 with >98% isotopic purity.

-

Catalytic Exchange : Exposing 2-methylphenol to D2O under acidic conditions (H2SO4/D2O, 100°C, 24 h) achieves partial deuteration, but this method is less efficient (≤85% deuteration).

Table 1: Deuteration Efficiency by Method

| Method | Reactants | Conditions | Deuteration (%) |

|---|---|---|---|

| Deuterated Methylation | 2-hydroxyphenyl-d4 + CD3I | K2CO3, acetone, reflux | 98.5 |

| Catalytic Exchange | 2-methylphenol + D2O | H2SO4, 100°C, 24 h | 85.2 |

Stereoselective Chloropropane Backbone Synthesis

The (R)-3-chloro-1-phenylpropane segment is synthesized via asymmetric catalysis or enzymatic resolution.

Enzymatic Reduction of Prochiral Ketones

A patent describes using dehydrogenases from Thermoanaerobacter spp. to reduce 3-chloro-1-phenylpropan-1-one to the (R)-alcohol with >99% enantiomeric excess (ee). Key parameters:

-

Temperature : 15–75°C (optimal at 45°C)

-

pH : 5.0–8.0 (optimal at 7.0)

-

Cofactor Regeneration : NADH/NAD+ system with glucose dehydrogenase

Chirality Transfer via Sharpless Epoxidation

Epoxidizing allylic alcohols followed by chlorination achieves high enantioselectivity. For example:

Table 2: Stereoselective Methods Comparison

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Enzymatic Reduction | Thermoanaerobacter dehydrogenase | 99.2 | 95 |

| Sharpless Epoxidation | Ti(OiPr)4 + tartrate | 92.0 | 88 |

Etherification and Final Coupling

Coupling the deuterated phenoxy group with the chloropropane backbone proceeds via nucleophilic substitution.

Acid-Catalyzed Ether Synthesis

Reacting (R)-3-chloro-1-phenylpropan-1-ol with 2-methylphenoxy-d7 under Mitsunobu conditions (DIAD, PPh3, THF) achieves 85% yield. Alternatively, sulfuric acid catalysis (H2SO4, toluene, 110°C, 12 h) provides 78% yield but risks racemization.

Phase-Transfer Catalysis (PTC)

Using benzyltriethylammonium chloride (BTEAC) as a PTC agent in a biphasic system (NaOH(aq)/toluene) enhances reaction rate and stereochemical integrity:

-

Conditions : 50°C, 8 h, 1.2 eq 2-methylphenoxy-d7

-

Outcome : 91% yield, 98% ee retention

Table 3: Etherification Performance

| Method | Catalyst | Yield (%) | ee Retention (%) |

|---|---|---|---|

| Mitsunobu | DIAD/PPh3 | 85 | 99 |

| Acid-Catalyzed | H2SO4 | 78 | 92 |

| Phase-Transfer Catalysis | BTEAC | 91 | 98 |

Industrial-Scale Process Optimization

Scalable production necessitates balancing cost, safety, and efficiency.

Continuous-Flow Synthesis

A patent details a continuous-flow system for analogous chloro-propane derivatives:

-

Reactor Design : Tubular reactor with inline mixing (residence time: 30 min)

-

Temperature Control : 70–80°C (±1°C)

-

Output : 95% conversion, 12 kg/h throughput

Catalyst Recycling

Immobilizing Thermoanaerobacter dehydrogenase on chitosan beads allows 15 reaction cycles with <5% activity loss.

Analytical Characterization

Post-synthetic analysis ensures isotopic and stereochemical fidelity.

Isotopic Purity Assessment

-

MS (ESI+) : m/z 267.8 [M+H]+ (theoretical for C16H10D7ClO: 267.7)

-

NMR (¹H, 600 MHz) : Absence of CH3 singlet at δ 2.3 ppm (replaced by CD3 multiplet)

Enantiomeric Excess Determination

-

Chiral HPLC : Chiralpak AD-H column, hexane/iPrOH (95:5), flow rate 1.0 mL/min

-

Retention Times : (R)-enantiomer: 12.7 min; (S)-enantiomer: 14.2 min

Challenges and Mitigation Strategies

Deuteration Loss During Workup

Análisis De Reacciones Químicas

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed depend on the type of reaction. For example:

Substitution: Products include phenol derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include alkanes.

Aplicaciones Científicas De Investigación

Chemistry

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to produce a variety of derivatives with tailored properties.

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Ketones or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols or alkanes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Hydroxyl or amino derivatives | Sodium hydroxide, ammonia |

Biology

The compound has been investigated for its potential biological activities. Studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent.

Case Study: Cytotoxicity in Cancer Cells

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : Approximately 30 µM after 48 hours

- Mechanism : Activates caspase pathways leading to apoptosis

This suggests that (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane could be developed into a novel anticancer drug.

Medicine

The compound is being explored for its therapeutic properties, particularly in developing new antimicrobial agents. Its interactions with specific biological targets make it a candidate for further pharmacological studies.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Concentration for Activity : Significant reduction in bacterial growth at concentrations as low as 50 µg/mL

This indicates the potential for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane to be utilized in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that allows researchers to track the compound’s behavior in biological systems. The pathways involved include:

Metabolic Pathways: The compound is metabolized by enzymes, and its deuterium label helps in tracking these processes.

Reaction Mechanisms: The compound’s behavior in chemical reactions provides insights into reaction mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, differing in functional groups, isotopic labeling, or stereochemistry:

Table 1: Key Properties of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane and Analogues

Key Findings:

Functional Group Impact: The chloro substituent in (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane enhances its stability compared to the azido analog, which is more reactive due to the N₃ group . The deuterated phenoxy group (d7) in all listed compounds reduces metabolic degradation, making them valuable for studying drug metabolism via MS or NMR .

Isotopic Labeling: Deuterated analogs like (R)-Atenolol-d7 and Desmethyl Atomoxetine-d7 are used as internal standards to improve quantification accuracy in bioanalytical assays, a feature shared with the target compound .

Stereochemical Specificity :

- The (R)-configuration in the target compound and its analogs ensures compatibility with enantioselective synthesis protocols, critical for maintaining pharmacological activity in chiral APIs .

Synthetic Utility :

- The azido derivative serves as a precursor in click chemistry for bioconjugation, whereas the chloro variant is typically employed in nucleophilic substitution reactions .

Research and Industrial Relevance

- Pharmaceutical Impurity Profiling: (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is critical for identifying and quantifying trace impurities in Atomoxetine batches, ensuring compliance with regulatory standards (e.g., ICH guidelines) .

- Deuterated Compound Synthesis : Cambridge Isotope Laboratories (CIL) and Pharmaffiliates leverage deuteration techniques to produce high-purity isotopologs for drug development, emphasizing the role of such compounds in advancing metabolic studies .

Actividad Biológica

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound that has garnered attention in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a chlorinated phenyl group and a deuterated 2-methylphenoxy moiety.

- Molecular Formula : C₁₆H₁₀D₇ClO

- Molecular Weight : 267.80 g/mol

The biological activity of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of deuterium allows researchers to trace the compound's metabolic pathways more effectively.

Key Mechanisms:

- Enzyme Interactions : The compound is metabolized by specific enzymes, which can be tracked due to the unique isotopic signature provided by deuterium.

- Metabolic Pathways : It plays a role in studying metabolic pathways, aiding in understanding how drugs are processed in biological systems.

Applications in Scientific Research

The compound is utilized in several research areas:

1. Biological Studies

- Used to investigate enzyme kinetics and metabolic processes.

- Acts as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

2. Pharmacological Research

- Explored for potential therapeutic properties, particularly in drug development.

- Assists in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME).

3. Environmental Studies

- Serves as a standard for detecting environmental pollutants due to its stable isotopic labeling.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane:

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | Similar without deuterium label | Explored for therapeutic properties but lacks tracking capability of metabolic pathways. |

| 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene | Analog without isotopic labeling | Investigated for interactions with biomolecules but less effective in tracing metabolism. |

Q & A

Q. What are the key synthetic steps and strategies for controlling the chiral center in (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane?

The synthesis involves:

- Step 1 : Starting with (R)-3-chloro-1-phenylpropanol and deuterated 2-methylphenol derivatives.

- Step 2 : Protecting the hydroxyl group using a Boc (tert-butoxycarbonyl) group under basic conditions (e.g., NaOH) to prevent undesired side reactions.

- Step 3 : Ether bond formation via nucleophilic substitution, ensuring retention of the (R)-configuration.

- Step 4 : Purification via column chromatography or recrystallization to achieve >95% enantiomeric excess (ee). Chiral control is maintained using enantiopure starting materials and avoiding racemization-prone conditions (e.g., high temperatures during etherification) .

Q. Which analytical methods are most effective for characterizing enantiomeric purity and structural integrity?

- Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures.

- NMR Spectroscopy : Deuterium labeling (d7) at the 2-methylphenoxy group simplifies spectral interpretation by reducing proton signals, aiding in structural confirmation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic pattern accuracy, critical for deuterated compounds .

Advanced Research Questions

Q. How does deuterium substitution at the 2-methylphenoxy group influence pharmacokinetic (PK) properties in preclinical models?

- Metabolic Stability : Deuterium incorporation slows CYP450-mediated metabolism via the kinetic isotope effect (KIE), increasing half-life (t₁/₂) in vivo.

- Tracer Applications : The d7 label enables tracking of metabolite pathways using LC-MS or NMR, particularly in studies of hepatic clearance or blood-brain barrier penetration.

- Data Validation : Compare deuterated vs. non-deuterated analogs in parallel PK studies to isolate isotopic effects .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

- Standardized Assay Conditions : Control variables such as pH (6.5–7.5), temperature (37°C), and solvent composition (e.g., DMSO concentration ≤0.1%) to minimize artifacts.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., G protein-coupled receptors).

- Meta-Analysis : Apply multivariate statistical models to reconcile data from disparate studies, accounting for differences in cell lines or dosing regimens .

Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis while minimizing cost and waste?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective etherification, reducing reliance on costly enantiopure starting materials.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during crystallization.

- Solvent Recycling : Use green solvents (e.g., cyclopentyl methyl ether) for extraction steps to improve sustainability .

Q. How can computational modeling elucidate the role of the chlorine substituent in target binding interactions?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GPCRs) to assess chlorine’s electrostatic contributions to binding affinity.

- Docking Studies : Compare binding poses of chlorine-substituted vs. des-chloro analogs using software like AutoDock Vina.

- QM/MM Calculations : Quantify energy differences in transition states to explain stereoselectivity in enzymatic interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.